![molecular formula C18H19N3OS B5571440 N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-N'-苯基硫脲](/img/structure/B5571440.png)

N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-N'-苯基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

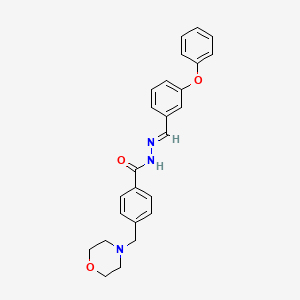

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea and related compounds involves cyclization reactions and the use of specific reagents to introduce the thiourea functionality. For instance, similar compounds have been synthesized by cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, demonstrating the flexibility in synthesizing indole-containing thiourea derivatives (Kumbhare et al., 2013).

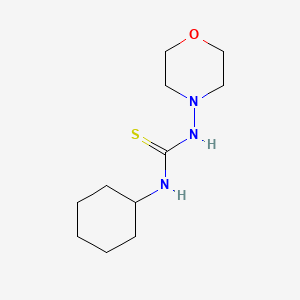

Molecular Structure Analysis

Molecular structure analyses of thioureas reveal planar conformations and stabilization through intramolecular hydrogen bonds. The crystal structure of similar thiourea derivatives, such as N-ethoxycarbonyl-N′-o-methoxyphenylthiourea, exhibits planar molecules in the monoclinic space group, with intramolecular hydrogen bonds enhancing stability (Su et al., 2006).

Chemical Reactions and Properties

Thioureas are reactive towards alkylation, cyclization, and substitution reactions. They can participate in the formation of S-(ethoxycarbonylmethyl) derivatives when reacted with ethyl chloroacetate, illustrating the chemical versatility of thioureas (Avetisyan & Galstyan, 2019). Additionally, the presence of methoxy and phenyl groups in these compounds can influence their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The planar structure and presence of hydrogen bonding significantly influence its physical characteristics, as seen in related compounds where specific crystallographic parameters and solubility properties have been detailed (Su et al., 2006).

科学研究应用

抗帕金森活性

已合成一系列脲和硫脲衍生物,包括与 N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-N'-苯基硫脲相关的化合物,并评估了它们的潜在抗帕金森作用。这些化合物已在减少小鼠的氟哌啶醇诱导的僵直方面表现出显著的活性,表明它们在治疗帕金森病方面的潜力。其中一些衍生物还表现出神经保护特性,突显了它们在神经系统疾病药物设计中的潜力 (Azam, Alkskas, & Ahmed, 2009).

抗菌特性

新型 2-(1H-吲哚-3-基)乙基硫脲衍生物已显示出对各种细菌和真菌菌株的广泛抗菌活性。这包括对革兰氏阳性球菌、革兰氏阴性杆菌和广泛的病毒(包括 HIV-1)的显着抑制作用。这些化合物的广谱抗菌和抗病毒活性表明它们在开发新的传染病治疗剂方面的潜力 (Sanna et al., 2018).

药理学研究

对硫脲衍生物的进一步药理学研究集中在它们的抗炎、镇痛和释放一氧化氮的特性上。这些化合物,特别是那些具有特定结构修饰的化合物,在减少通常与非甾体类抗炎药 (NSAIDs) 相关的胃肠道毒性方面显示出有希望的结果。这使它们成为更安全的抗炎药物的潜在候选者 (Bhandari et al., 2010).

属性

IUPAC Name |

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-22-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(23)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULGFLSEJBQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)